N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine

Lipophilicity ADME Membrane permeability

N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine (CAS 1157095-14-1) is a synthetic nitro-aminopyrazole derivative bearing a cyclobutylmethyl substituent at the exocyclic amine. Its molecular formula is C₁₀H₁₆N₄O₂ with a molecular weight of 224.26 g mol⁻¹.

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
Cat. No. B14907567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1[N+](=O)[O-])NCC2CCC2)C
InChIInChI=1S/C10H16N4O2/c1-7-9(14(15)16)10(13(2)12-7)11-6-8-4-3-5-8/h8,11H,3-6H2,1-2H3
InChIKeyLBBVZZBUFRNKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine – Key Identity and Procurement Essentials


N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine (CAS 1157095-14-1) is a synthetic nitro-aminopyrazole derivative bearing a cyclobutylmethyl substituent at the exocyclic amine. Its molecular formula is C₁₀H₁₆N₄O₂ with a molecular weight of 224.26 g mol⁻¹ . The compound is supplied at 98% purity (HPLC) by major catalog vendors . This scaffold belongs to the privileged class of 4-nitro-1H-pyrazol-5-amines, which are widely used as versatile intermediates in medicinal chemistry and agrochemical research.

Why One Pyrazole Cannot Replace Another: The Case for N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine


The 4-nitro-1H-pyrazol-5-amine core is a proven privileged scaffold, but its physicochemical and biological profiles are exquisitely sensitive to the nature of the N5-substituent . Replacing the cyclobutylmethyl group with a hydrogen atom (the parent amine, CAS 76689-64-0) or with a simple linear alkyl chain alters logP, polar surface area, rotatable bond count, and hydrogen-bonding capacity, all of which govern membrane permeability and target engagement . Consequently, in-class compounds cannot be interchanged without re‑optimizing the entire property profile—a costly undertaking that the quantitative evidence below makes tangible.

N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine – Quantitative Differentiation Evidence


LogP Shift: Cyclobutylmethyl Drives a >1.5‑Unit Gain in Lipophilicity

The introduction of the cyclobutylmethyl group raises the computed logP from 0.38 (parent amine) to 1.85, a net increase of 1.47 log units . This shift is far larger than what is typically observed with simple methyl or ethyl homologation and places the compound in a lipophilicity range more favorable for passive membrane permeation.

Lipophilicity ADME Membrane permeability

Reduced Polar Surface Area: TPSA Drop of 14 Ų Improves CNS Drug‑Like Properties

The topological polar surface area (TPSA) decreases from 87 Ų for the parent amine to 72.99 Ų for the cyclobutylmethyl derivative . This 14 Ų reduction brings the TPSA below the widely recognized 90 Ų threshold for blood–brain barrier penetration, whereas the parent amine sits just at the border.

CNS drug design Blood–brain barrier Polar surface area

Increased Molecular Weight and Conformational Flexibility: A 44% Mass Increase with Three Additional Rotatable Bonds

The target compound has a molecular weight of 224.26 Da and 4 rotatable bonds, compared with 156.14 Da and 1 rotatable bond for the parent amine . The gain of 68 Da (44%) and three additional rotatable bonds introduces greater conformational entropy, which can modulate target binding affinity and selectivity.

Molecular weight Rotatable bonds Conformational entropy

Guaranteed 98% Purity: A Procurement‑Grade Specification Above Common Baselines

The target compound is offered at a certified purity of 98% (HPLC) , whereas the parent amine is frequently listed at 95% purity by multiple suppliers . This 3‑percentage‑point purity advantage reduces the burden of in‑house purification and improves batch‑to‑batch reproducibility.

Chemical purity Reproducibility Procurement specification

Dual‑Functional Nitro‑Amine Scaffold Enables Orthogonal Downstream Derivatization

The 4‑nitro group can be selectively reduced to a primary amine, while the N‑cyclobutylmethyl‑protected secondary amine remains stable under common hydrogenation conditions . This orthogonal reactivity allows sequential functionalization at two distinct positions—a feature not available in the parent amine where only a single amino handle exists.

Synthetic versatility Nitro reduction Chemical biology probes

Note on Biological Differentiation Evidence

At the time of this analysis (May 2026), publicly available head‑to‑head biological assay data (e.g., Ki/IC₅₀ against defined targets) directly comparing N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine with close analogs could not be located in peer‑reviewed literature or patent repositories accessible under the source constraints. Therefore, biological differentiation claims must rely on the physicochemical property differences documented above and remain to be experimentally validated.

Evidence transparency

N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine – Optimal Application Scenarios Based on Differentiated Properties


Cell‑Permeable Probe Design for Intracellular Target Engagement

The >1.5‑log unit increase in lipophilicity (logP 1.85 vs 0.38) combined with a TPSA of 72.99 Ų makes this compound a more suitable starting point for designing cell‑permeable probes than the parent amine . Users targeting intracellular enzymes or receptors can exploit these properties to improve passive diffusion, reducing the need for prodrug strategies or transfection agents.

CNS‑Oriented Drug Discovery Programs

With a TPSA below 90 Ų and moderate lipophilicity, the compound occupies a physicochemical space associated with favorable blood–brain barrier penetration . Neuroscience programs seeking to address targets such as neuronal nitric oxide synthase (nNOS) or CNS‑resident kinases may find this scaffold a valuable entry point for SAR expansion.

High‑Throughput Synthesis of Diversified Libraries

The 98% purity specification reduces the need for pre‑reaction purification, while the dual‑functional nitro‑amine architecture enables sequential, orthogonal derivatization . This combination makes the compound an efficient core for parallel synthesis of focused libraries, where high chemical diversity and batch consistency are paramount.

Conformational SAR Exploration in Structure‑Based Design

The three additional rotatable bonds introduced by the cyclobutylmethyl group allow systematic exploration of conformational effects on target binding . Crystallographers and computational chemists can leverage this flexibility to probe induced‑fit mechanisms or to select for specific bound conformations in co‑crystallization studies.

Quote Request

Request a Quote for N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.